molecular formula C21H19NO4 B1463171 Fmoc-(R,S)-3,4-cis-methanoproline CAS No. 1820598-59-1

Fmoc-(R,S)-3,4-cis-methanoproline

Cat. No. B1463171
M. Wt: 349.4 g/mol
InChI Key: BTOGCFAOJIQONJ-OWVMMGIVSA-N
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Description

Fmoc-(R,S)-3,4-cis-methanoproline is a type of Fmoc-protected amino acid . The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is often used to protect amines . The Fmoc group is stable under acidic and oxidative conditions but can be removed under mild basic conditions .


Synthesis Analysis

The synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide synthesis . This process involves the iterative coupling of amino acids onto a growing peptide chain . The Fmoc group can be removed using a weak base such as triethylamine in an ionic liquid .


Molecular Structure Analysis

The molecular structure of Fmoc-(R,S)-3,4-cis-methanoproline is likely characterized by a β-sheet structure, which is principally interlocked by π–π stacking of the Fmoc groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely include Fmoc removal, peptide coupling, and common side reactions in SPPS . The composition of the solvent mixture used in the synthesis can influence these reactions .

Scientific Research Applications

Synthesis and Application in Peptide Chemistry

Large-Scale Syntheses of N-Protected 2,3-Methanomethionine Stereoisomers : Burgess and Ke (1996) explored the synthesis of stereoisomers of N-protected forms of 2,3-methanomethionine, a cyclopropyl derivative of methionine, which shares synthetic and application parallels with Fmoc-(R,S)-3,4-cis-methanoproline. Their work focused on the preparation of these isomers to facilitate studies in peptide chemistry and drug development, highlighting the importance of such compounds in synthesizing complex peptide structures (Burgess & Ke, 1996).

Design and Synthesis of a cis-Gly-Pro, Type-VI Turn, Dipeptide Mimetic : Gramberg and Robinson (1994) developed Fmoc-protected bicyclic molecules as mimetics for the cis-Gly-Pro peptide sequence. This work demonstrates the application of Fmoc-protected amino acids in designing peptide structures that mimic natural peptide turns, crucial for studying protein folding and structure (Gramberg & Robinson, 1994).

Biomaterials and Functional Materials Development

Fmoc-modified Amino Acids and Short Peptides : Tao et al. (2016) reviewed the self-assembly and functional applications of Fmoc-modified amino acids and peptides. These compounds, including Fmoc-(R,S)-3,4-cis-methanoproline, exhibit unique properties that make them suitable for developing biomaterials, drug delivery systems, and functional materials. Their inherent hydrophobicity and aromaticity facilitate the self-organization of these molecules into nanostructures and materials with specific applications in biotechnology and materials science (Tao et al., 2016).

Safety And Hazards

The safety data sheet for Fmoc reagents, which would include Fmoc-(R,S)-3,4-cis-methanoproline, should be consulted for information on safety and hazards .

Future Directions

The use of Fmoc-(R,S)-3,4-cis-methanoproline and other Fmoc-protected peptides in the synthesis of sequence-defined macromolecules is a topic of contemporary interest . These materials have potential applications in various fields, including biomimetics, therapeutics, and data storage systems .

properties

IUPAC Name

(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOGCFAOJIQONJ-OWVMMGIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(R,S)-3,4-cis-methanoproline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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